Methyl 4-chloroquinoline-3-carboxylate

Descripción

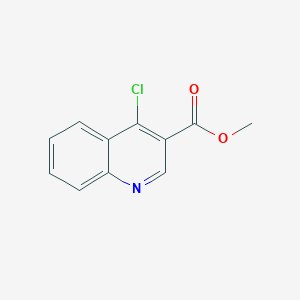

Methyl 4-chloroquinoline-3-carboxylate is a heterocyclic organic compound featuring a quinoline backbone substituted with a chlorine atom at position 4 and a methyl ester group at position 2. Its molecular formula is C₁₁H₈ClNO₂, with a molecular weight of 221.64 g/mol (inferred from structural analogs) .

Propiedades

Fórmula molecular |

C11H8ClNO2 |

|---|---|

Peso molecular |

221.64 g/mol |

Nombre IUPAC |

methyl 4-chloroquinoline-3-carboxylate |

InChI |

InChI=1S/C11H8ClNO2/c1-15-11(14)8-6-13-9-5-3-2-4-7(9)10(8)12/h2-6H,1H3 |

Clave InChI |

OCIRSAKCLXKJHV-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)C1=C(C2=CC=CC=C2N=C1)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 4-chloroquinoline-3-carboxylate can be synthesized through several methods. One common approach involves the Friedländer synthesis, which is a condensation reaction between an aromatic o-aminoaldehyde or ketone and a carbonyl compound containing a reactive α-methylene functionality . The reaction typically requires a base catalyst and is carried out under reflux conditions in an alcoholic solution or organic solvent .

Another method involves the chlorination of quinoline-3-carboxylate derivatives using phosphorus oxychloride (POCl3) to introduce the chlorine substituent . This reaction is usually performed under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale Friedländer synthesis followed by chlorination. The process is optimized for cost-effectiveness, operational simplicity, and environmental considerations. Transition metal-catalyzed reactions and green chemistry protocols are also employed to enhance the efficiency and sustainability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-chloroquinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The quinoline ring can be oxidized or reduced to form different derivatives, which can further undergo functionalization.

Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Aplicaciones Científicas De Investigación

Methyl 4-chloroquinoline-3-carboxylate has several scientific research applications:

Mecanismo De Acción

The mechanism of action of methyl 4-chloroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core structure allows it to intercalate with DNA, inhibiting the replication of certain microorganisms . Additionally, the compound can inhibit enzymes involved in critical biological processes, leading to its therapeutic effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Methyl 4-chloroquinoline-3-carboxylate belongs to a family of chlorinated quinoline carboxylates. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Physical Properties

Key Differences:

Ester Group Size: Methyl esters (e.g., this compound) exhibit faster hydrolysis rates compared to ethyl esters, affecting drug bioavailability . Ethyl esters (e.g., Ethyl 4-chloroquinoline-3-carboxylate) offer better membrane permeability due to increased lipophilicity .

Substituent Position: Chlorine at C4 vs. C3 (in isoquinoline derivatives) alters binding affinity to biological targets. For example, C4-substituted quinolines show higher antimalarial activity .

Functional Groups: Methoxy or trifluoromethyl groups (e.g., Methyl 4-chloro-7-methoxyquinoline-6-carboxylate) enhance electron-withdrawing effects, modifying reactivity in electrophilic substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.